molecular formula C14H14N4O B11037298 N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

Cat. No.: B11037298
M. Wt: 254.29 g/mol
InChI Key: LWSRUOGLFHYIAM-UHFFFAOYSA-N
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Description

N-(4,5,6-Trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core linked to a trimethylpyrimidine substituent. The benzoxazole moiety is a fused aromatic system with oxygen and nitrogen atoms, while the pyrimidine group introduces a nitrogen-rich heterocycle with methyl substituents at positions 4, 5, and 4.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H14N4O/c1-8-9(2)15-13(16-10(8)3)18-14-17-11-6-4-5-7-12(11)19-14/h4-7H,1-3H3,(H,15,16,17,18)

InChI Key

LWSRUOGLFHYIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)NC2=NC3=CC=CC=C3O2)C

solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine typically involves the condensation of 4,5,6-trimethylpyrimidine-2-amine with 2-aminobenzoxazole. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, the reaction may be conducted in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid, at a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The pyrimidine and benzoxazole moieties can interact with proteins or nucleic acids, affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Antibacterial Activity: Compound 4 (methyl-substituted imidazole) demonstrated the highest antibacterial activity among dihydroimidazole derivatives, suggesting that methyl groups enhance inhibitory effects against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition: 5-Chloro-1,3-benzoxazol-2-amine showed >50% inhibition of retinoic acid (RA) metabolism via P450 enzymes . The chloro substituent’s electron-withdrawing nature may stabilize interactions with enzyme active sites. The target compound’s pyrimidine group, with electron-donating methyl substituents, could alter binding kinetics or selectivity for enzymatic targets like DNA gyrase or Bcl-2 .

Structural Flexibility :

  • N-Phenyl-1,3-benzoxazol-2-amine derivatives exhibited antimicrobial activity via DNA gyrase inhibition, with phenyl groups enabling π-π stacking in hydrophobic pockets .
  • The trimethylpyrimidine group in the target compound introduces a bulkier, nitrogen-rich substituent, which may enhance hydrogen bonding or steric hindrance compared to phenyl or imidazole analogs.
Key Observations:
  • Synthetic Feasibility : While dihydroimidazole and phenyl derivatives are synthesized via solvent-free or iodine-mediated methods, the target compound’s synthesis may require specialized pyrimidine coupling strategies.

Molecular Interactions and Binding Modes

  • Antimicrobial Targets: Benzoxazole derivatives with planar aromatic systems (e.g., phenyl or quinoline substituents) bind to hydrophobic pockets in DNA gyrase or Bcl-2 . The pyrimidine ring in the target compound may engage in hydrogen bonding via nitrogen atoms, while methyl groups provide steric stabilization.
  • Enzyme Inhibition :

    • Chloro and nitro substituents (e.g., 5-chloro-6-nitro-1,3-benzoxazol-2-amine) may interact with electrophilic regions of P450 enzymes .
    • The target compound’s methyl groups could modulate electron density, altering substrate recognition in enzymatic pathways.

Biological Activity

N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrimidine ring and a benzoxazole moiety , which contribute to its diverse reactivity and interaction profiles. The unique combination of these structural components allows for potential interactions with proteins and nucleic acids, influencing various cellular processes such as signal transduction and gene expression.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Potential: Preliminary studies suggest that this compound may target specific kinases involved in tumor progression. For instance, it has been noted to exhibit inhibitory effects on certain cancer cell lines, although further research is needed to elucidate its full potential .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in critical biological pathways. This modulation can lead to altered cellular responses and potentially therapeutic outcomes in disease models.

Synthesis

The synthesis of this compound typically involves the condensation of 4,5,6-trimethylpyrimidine-2-amine with 2-aminobenzoxazole under controlled conditions (60–80°C) using solvents like ethanol or methanol. Hydrochloric acid is often used as a catalyst to enhance yield and purity.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Studies: A related compound demonstrated potent inhibitory activity against the CSF1R kinase (IC50 = 5.5 nM), showing significant selectivity over other kinases. In vivo studies indicated a reduction in tumor growth by 62% at a dose of 200 mg/kg in mouse models .
  • Antimicrobial Research: Another study highlighted the effectiveness of benzothiazole derivatives against various pathogens, suggesting that modifications in their structure could enhance their antimicrobial properties .

Comparative Analysis

Compound NameBiological ActivityIC50 ValueReference
This compoundAnticancerTBD
Benzothiazole DerivativeCSF1R Inhibition5.5 nM
2-AminobenzothiazoleAntimicrobialTBD

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